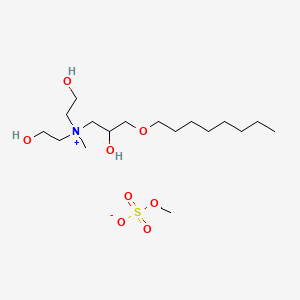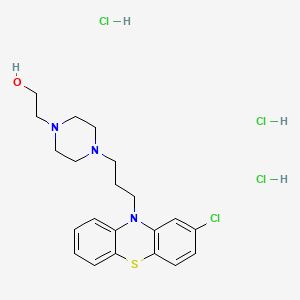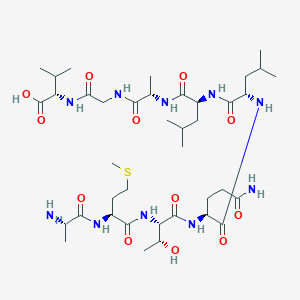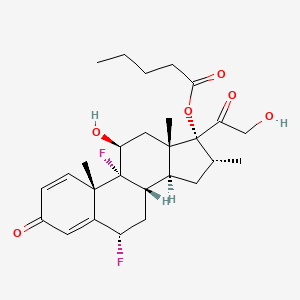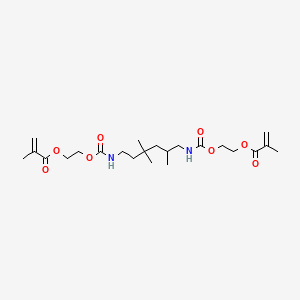
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is a versatile chemical compound with the molecular formula C23H38N2O8 and a molecular weight of 470.55642 g/mol . It is known for its unique structure, which includes multiple bonds, ester groups, and carbamate groups . This compound finds applications in various fields, including polymer synthesis, coatings, adhesives, and biomedical engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves the reaction of 2-methacryloxyethyl groups with 2,4,4-trimethylhexamethylenedicarbamate. The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Applications De Recherche Scientifique
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers.
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its excellent binding properties.
Biomedical Engineering: It finds applications in biomedical engineering, particularly in the development of biocompatible materials.
Mécanisme D'action
The mechanism of action of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate include:
- 1,6-bis(2-methacryloyl-oxyethoxycarbonylamino)-2,4,4-trimethylhexane
- 7,9,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
74389-53-0 |
|---|---|
Formule moléculaire |
C23H38N2O8 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-23(6,7)14-18(5)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) |
Clé InChI |
VCUNKEUDSCZBQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)CCNC(=O)OCCOC(=O)C(=C)C)CNC(=O)OCCOC(=O)C(=C)C |
Numéros CAS associés |
1654738-14-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


